3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Description
3-[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a hybrid heterocyclic compound combining a coumarin (2H-chromen-2-one) scaffold with a 1,3,4-oxadiazole moiety substituted at the 5-position with a pyrazine ring. This structural architecture confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications.
Properties
IUPAC Name |
3-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O3/c20-15-10(7-9-3-1-2-4-12(9)21-15)13-18-19-14(22-13)11-8-16-5-6-17-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNZNKFPNRVDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a pyrazine derivative with an appropriate oxadiazole precursor under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or acetonitrile. The reaction temperature and time are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key SAR Insights :
- Pyrazine vs. Phenyl/Pyridine : Pyrazine’s electron-deficient aromatic system may improve interactions with enzymes like topoisomerases or kinases.
- Sulfanyl vs. Pyrazine : Sulfanyl groups enhance antimicrobial activity via thiol-mediated redox interactions, whereas pyrazine could modulate pharmacokinetics (e.g., metabolic stability).
- Halogenation : Bromine/chlorine substituents increase lipophilicity but may introduce toxicity risks compared to nitrogen-based substituents .
Biological Activity
The compound 3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound that incorporates both oxadiazole and chromone moieties. This structural combination has attracted significant attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant case studies of this compound.
Synthesis
The synthesis of this compound typically involves the reaction of pyrazin-2-yl derivatives with 1,3,4-oxadiazole precursors followed by cyclization with chromone derivatives. The synthesis pathway often includes several steps such as esterification, amination, and condensation reactions.
Biological Activity Overview
The biological activities of this compound have been investigated across various studies. The key findings are summarized in the following sections.
Antimicrobial Activity
Research has shown that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance:
- Antitubercular Activity : A study reported that derivatives of the compound demonstrated promising antitubercular activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 3.12 µg/ml for some derivatives .
| Compound | MIC (µg/ml) | Docking Score |
|---|---|---|
| 7B | 3.12 | -59.0 |
| 7G | 3.12 | -54.0 |
These results suggest that compounds 7B and 7G could serve as effective lead candidates for tuberculosis therapy.
Anticancer Activity
The anticancer potential of the compound has also been explored. Polymorphic structures of related compounds have shown interactions that may inhibit cancer cell proliferation. Specifically, studies indicated that certain oxadiazole derivatives could induce apoptosis in cancer cell lines through various mechanisms .
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
- Antimicrobial Efficacy : A study synthesized a series of oxadiazole derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that compounds with the pyrazinyl group exhibited enhanced activity compared to those without it .
- Anticancer Mechanism : Investigations into the mechanism of action revealed that some derivatives could interfere with cell cycle progression in cancer cells, leading to increased apoptosis rates .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The oxadiazole moiety can act as a bioisostere for carboxylic acids and esters, potentially interacting with key enzymes involved in bacterial and cancer cell metabolism.
- Induction of Apoptosis : The chromone structure is known for its ability to induce apoptosis in tumor cells through various signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
